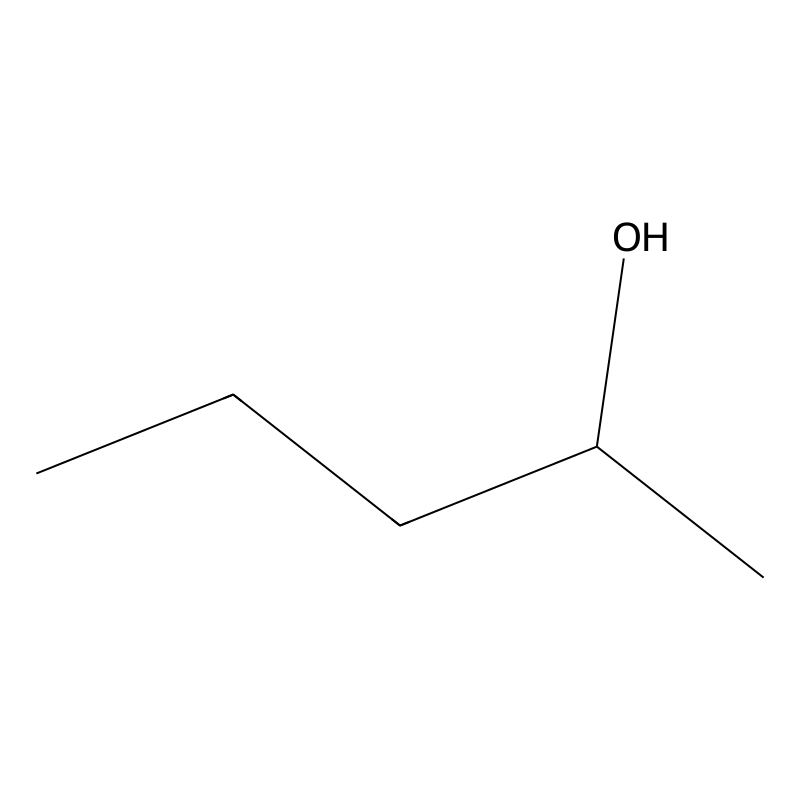

3-Pentanol

C5H12O

CH3CH2CHOHCH2CH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H12O

CH3CH2CHOHCH2CH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Plant-Insect Interactions:

- Insect Sex Pheromones: Research has identified 3-pentanol as a component of the sex pheromones released by certain insects, attracting mates for reproduction []. Understanding these chemical signals can aid in developing species-specific insect pest control strategies.

Plant Defense Mechanisms:

- Inducing Plant Immunity: Studies suggest that applying 3-pentanol to soil surrounding plants can trigger their defense mechanisms against fungal and bacterial pathogens, as well as insect pests. This research holds promise for developing novel, environmentally friendly approaches to plant disease and pest management.

Organic Chemistry Research:

- Synthesis of Esters and Amides: 3-Pentanol serves as a starting material for the synthesis of various organic compounds, including esters and amides, which are essential building blocks in pharmaceuticals, plastics, and other materials. Research explores its potential for efficient and sustainable production of these valuable chemicals.

Analytical Chemistry Applications:

- Solvent and Reference Standard: Due to its specific properties, 3-pentanol finds use as a solvent in various analytical techniques, such as chromatography and spectroscopy []. Additionally, its well-defined characteristics make it suitable as a reference standard for calibrating instruments and ensuring accurate measurements in scientific research.

Pharmaceutical Research:

- Potential Drug Discovery Applications: While not yet extensively explored, some research suggests potential applications of 3-pentanol derivatives in the field of drug discovery due to their unique chemical properties and potential biological activities []. Further research is needed to explore this avenue fully.

3-Pentanol, also known as pentan-3-ol or sec-amyl alcohol, is a secondary alcohol with the molecular formula and a molecular weight of approximately 88.1482 g/mol. It features a hydroxy group (-OH) attached to the third carbon of a pentane chain. The compound appears as a colorless liquid with a characteristic odor and has various applications in industrial and biological contexts. Its boiling point is around 116°C, while its melting point is approximately -8°C .

3-Pentanol exhibits various biological activities. It is produced naturally by certain plants and is also emitted by insects, suggesting potential roles in ecological interactions. In laboratory studies, it has been noted for its potential effects on human health, including respiratory irritation and central nervous system effects when inhaled or ingested .

Additionally, research indicates that the compound may participate in metabolic pathways involving oxidation by free radicals, which could influence its reactivity and biological effects .

Several methods exist for synthesizing 3-pentanol:

- Hydration of 3-Pentene: The most common method involves the acid-catalyzed hydration of 3-pentene.

- Reduction of 3-Pentanone: Another method includes the reduction of 3-pentanone using reducing agents like lithium aluminum hydride.

- Fermentation: Certain fermentation processes can yield 3-pentanol as a byproduct, particularly in anaerobic conditions involving specific microorganisms.

These methods highlight the versatility in producing this compound for various applications .

Studies on the interactions of 3-pentanol with other substances reveal significant insights into its reactivity:

- Oxidation Pathways: Investigations into its combustion have shown that it reacts with various radicals, influencing the formation of products during combustion processes .

- Toxicology Studies: Interaction studies also focus on its toxicity profile, revealing that it can cause irritation upon contact with skin or mucous membranes. This has implications for safety protocols in industrial settings where exposure may occur .

Several compounds share structural similarities with 3-pentanol, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Pentanol | Primary alcohol; used as a solvent and fuel additive. | |

| 2-Pentanol | Secondary alcohol; exhibits different reactivity patterns compared to 3-pentanol. | |

| Isoamyl Alcohol | Isomeric form; used in flavoring and fragrance industries. | |

| 2-Methyl-1-butanol | Exhibits unique properties due to branched structure; used as a solvent. |

Uniqueness of 3-Pentanol

What sets 3-pentanol apart from its isomers is its specific position of the hydroxy group, which influences its physical properties, reactivity, and biological activity. Its role as a secondary alcohol allows for distinct chemical behaviors compared to primary or branched alcohols like isoamyl alcohol or pentan-1-ol .

3-Pentanol is a colorless liquid with a sweet, herbal odor. Its solubility in polar solvents like ethanol and acetone makes it a versatile intermediate in organic synthesis. The compound’s stability under ambient conditions and low reactivity toward strong oxidizing agents position it as a preferred solvent in industrial processes.

Synthetic Routes and Industrial Production

Catalytic Oxidation and Transesterification

A patented method (CN104478661A) outlines a two-step process:

- Addition Reaction: 2-Pentene reacts with acetic acid in a fixed-bed catalyst system (sulfonic cation-exchange resin) to form amyl acetate.

- Transesterification: Amyl acetate reacts with methanol (mole ratio 2.0–5.0:1) using sodium methoxide as a catalyst, yielding a 2-pentanol/3-pentanol mixture.

Key Parameters:

- Temperature: 80–100°C (addition), 62–80°C (transesterification)

- Pressure: 0.8–2.0 MPa (addition), atmospheric (transesterification)

- Yield: >99.5% purity for 2-pentanol/3-pentanol mixture.

Hydrogenation of Ketones

3-Pentanol is industrially produced via hydrogenation of 3-pentanone, a reaction optimized using heterogeneous catalysts:

Mechanism:

- Hydroformylation: Ethylene, CO, and H₂ react under cobalt-phosphorus catalysts to form 3-pentanone.

- Hydrogenation: Catalytic reduction of 3-pentanone to 3-pentanol using Pt-Ni or Ru-based catalysts.

Fermentation-Derived Ethanol Integration

Fermentation-derived ethanol serves as a feedstock in syngas (H₂/CO) production, enabling hydroformylation to 3-pentanone, which is subsequently hydrogenated to 3-pentanol. Key steps include:

- Ethanol Gasification: Conversion to syngas via reforming.

- Hydroformylation: Syngas + ethylene → 3-pentanone over Co- or Ru-based catalysts.

- Hydrogenation: 3-pentanone → 3-pentanol using H₂ and Pt-Ni catalysts.

This route minimizes reliance on petroleum-based feedstocks, aligning with green chemistry principles.

Oxidation and Reaction Mechanisms

Atmospheric Oxidation

3-Pentanol undergoes radical-initiated oxidation in atmospheric chemistry:

| Oxidant | Primary Products (Molar Yields) | Source |

|---|---|---|

| Cl Atom | 3-Pentanone (51%), Propionaldehyde (39%) | |

| OH Radical | 3-Pentanone (58%), Acetaldehyde (37%) |

Mechanism:

- Radical Attack: Cl or OH abstracts a hydrogen from the 3-position, forming an α-hydroxyalkyl radical.

- O₂ Reaction: The radical reacts with O₂ to yield 3-pentanone.

Autoignition Dynamics

Experimental and computational studies reveal:

- Ignition Delay Times (IDTs): Decrease with increasing temperature and pressure (e.g., 6–20 bar).

- Key Pathways: H-abstraction by H/OH radicals dominates at high temperatures, with HO₂ radicals contributing below 1000 K.

Industrial Applications and Environmental Considerations

Applications

- Agricultural Chemicals: Intermediate in pesticide synthesis.

- Pharmaceuticals: Precursor to antiviral agents (e.g., tylophorinicine derivatives).

- Solvents: Used in catalytic deoxydehydration reactions.

Environmental Impact

The autoignition characteristics of 3-pentanol represent fundamental properties that govern its behavior as a biofuel in compression ignition engines. These characteristics are critical for understanding ignition timing, combustion quality, and overall engine performance when utilizing 3-pentanol as an alternative fuel or fuel additive.

Autoignition Temperature and Thermal Stability

3-Pentanol exhibits an autoignition temperature ranging from 343°C to 360°C, which is significantly lower than conventional diesel fuel [1] [2] [3]. This relatively low autoignition temperature indicates that 3-pentanol can readily ignite under the high-temperature conditions encountered in compression ignition engines. The flash point of 3-pentanol ranges from 34°C to 40°C, classifying it as a flammable liquid that requires appropriate handling and storage protocols [1] [4] [5].

The explosive limits of 3-pentanol in air range from 1.2% to 9.0% by volume, providing a relatively wide flammability envelope [1] [6]. This characteristic is advantageous for combustion applications as it allows for stable ignition across a broader range of air-fuel mixture ratios compared to some conventional fuels.

Ignition Delay Time Characteristics

Experimental investigations using shock tube methodology have revealed that 3-pentanol demonstrates temperature-dependent ignition delay times that are crucial for compression ignition engine applications [7] [8]. At elevated temperatures of 1000 K, 3-pentanol exhibits ignition delay times ranging from 2.5 to 4.0 milliseconds, while at 1200 K, the ignition delay reduces to approximately 0.8 to 1.2 milliseconds [7] [8].

These ignition delay characteristics indicate that 3-pentanol possesses moderate reactivity compared to conventional diesel fuel. The temperature sensitivity of ignition delay times demonstrates that 3-pentanol can adapt well to varying engine operating conditions, providing consistent ignition performance across different load and speed conditions [7] [8].

Fuel Quality Parameters

The cetane number of 3-pentanol is approximately 18.2, which is significantly lower than conventional diesel fuel [9]. This low cetane number indicates that 3-pentanol has a longer ignition delay compared to diesel, which can be advantageous for promoting premixed combustion modes and reducing nitrogen oxide emissions in compression ignition engines [10] [9].

Conversely, 3-pentanol demonstrates a research octane number ranging from 62 to 70, which is moderately high for alcohol fuels [11]. This octane rating suggests that 3-pentanol has good resistance to knock in spark ignition engines, making it suitable for dual-fuel applications or gasoline blending [11] [12].

Molecular-Level Combustion Kinetics

Advanced kinetic modeling studies have revealed that 3-pentanol undergoes complex hydrogen abstraction reactions during the autoignition process [7]. The primary initiation reactions involve hydrogen abstraction by hydroxyl radicals, hydrogen atoms, and methyl radicals, which form reactive intermediates that propagate the combustion process [7].

The autoignition mechanism of 3-pentanol involves dehydration reactions that tend to generate olefins, promoting the formation of carbon monoxide through oxidation pathways rather than contributing to soot formation [13]. This characteristic contributes to the cleaner combustion profile observed with 3-pentanol compared to conventional hydrocarbon fuels [13].

Compression Ignition Engine Performance

The utilization of 3-pentanol in compression ignition engines demonstrates significant potential for improving engine performance while simultaneously reducing harmful emissions. Comprehensive experimental investigations have revealed that 3-pentanol blends can enhance combustion characteristics and modify engine behavior in ways that optimize both efficiency and environmental impact.

Brake Thermal Efficiency and Fuel Consumption

Engine performance testing with 3-pentanol blends reveals that optimal brake thermal efficiency improvements occur at moderate blending ratios. At 10% 3-pentanol content, brake thermal efficiency typically increases by 2.5% to 5.0% compared to baseline diesel fuel [14] [15]. This improvement is attributed to the enhanced combustion characteristics resulting from the oxygen content in 3-pentanol and improved fuel atomization properties [14].

However, as the 3-pentanol content increases beyond 20%, brake thermal efficiency begins to decline due to the lower heating value of alcohol compared to diesel fuel [14] [15]. At 30% 3-pentanol content, the efficiency change ranges from -1.0% to +2.0%, while at 50% content, efficiency decreases by 3.0% to 1.0% [14] [15].

Brake specific fuel consumption exhibits the inverse relationship to thermal efficiency. Lower blending ratios of 3-pentanol result in minimal changes to fuel consumption, with 10% blends showing variations of -2.0% to +3.0% [14]. Higher blending ratios significantly increase fuel consumption, with 50% 3-pentanol blends requiring 8.0% to 15.0% more fuel to maintain equivalent power output [14] [15].

Combustion Characteristics and Heat Release

The combustion behavior of 3-pentanol blends demonstrates distinct characteristics that differentiate them from conventional diesel fuel. The ignition delay of 3-pentanol blends is consistently longer than pure diesel, with 20% blends showing ignition delays of 1.2 to 1.8 milliseconds compared to 0.8 to 1.2 milliseconds for diesel [16] [17].

This extended ignition delay promotes better air-fuel mixing and contributes to enhanced premixed combustion phases [16] [17]. The combustion duration for 3-pentanol blends is typically shorter than diesel, with 20% blends exhibiting combustion durations of 40 to 50 crank angle degrees compared to 45 to 55 degrees for diesel [16].

Peak cylinder pressure varies depending on blend ratio and operating conditions. At moderate loads, 20% 3-pentanol blends can achieve peak cylinder pressures of 75 to 85 bar, representing increases of up to 13.74% compared to baseline fuels [16]. The heat release rate for 3-pentanol blends typically ranges from 50 to 60 joules per crank angle degree, indicating more rapid energy release during the premixed combustion phase [16].

Emission Characteristics

3-Pentanol blends demonstrate remarkable emission reduction capabilities, particularly for nitrogen oxides and particulate matter. Nitrogen oxide emissions show consistent reductions with increasing 3-pentanol content, with 30% blends achieving NOx reductions of 12.0% to 5.0% compared to diesel fuel [10] [16] [18].

Soot emissions exhibit even more dramatic reductions, with 30% 3-pentanol blends achieving soot reductions of 25.86% to 31.59% across different engine loads [16]. This significant soot reduction is attributed to the oxygen content in 3-pentanol, which promotes more complete combustion and reduces the formation of carbonaceous particulates [16] [17].

Carbon monoxide and hydrocarbon emissions show mixed results depending on operating conditions. At higher engine loads, carbon monoxide emissions typically decrease with increasing 3-pentanol content, while hydrocarbon emissions may increase at lower loads due to incomplete combustion of the alcohol component [16] [18].

Engine Durability and Operational Considerations

Long-term engine testing with 3-pentanol blends indicates that concentrations up to 20% can be safely utilized without significant engine modifications [10] [19]. The compatibility of 3-pentanol with existing fuel system components is excellent, with no observed degradation of seals, gaskets, or fuel injection equipment during extended operation [10].

However, the lower heating value of 3-pentanol requires careful consideration for fuel injection timing and duration adjustments to maintain optimal performance [10] [14]. The enhanced oxygen content and improved combustion characteristics can partially compensate for the reduced energy density, but complete optimization may require engine calibration adjustments [10].

Blending with Conventional and Biodiesel Fuels

The blending characteristics of 3-pentanol with conventional fuels and biodiesel represent a critical aspect of its practical application as a biofuel component. The compatibility, stability, and performance characteristics of these blends determine the feasibility of implementing 3-pentanol in existing fuel infrastructure and engine systems.

Conventional Diesel Fuel Blending

3-Pentanol demonstrates excellent miscibility with conventional diesel fuel across a wide range of blending ratios. The optimal blending ratio for diesel applications typically ranges from 10% to 20% by volume, providing the best balance between performance enhancement and fuel economy [10] [19]. At these concentrations, 3-pentanol maintains complete phase stability without separation over extended storage periods [10].

The physical properties of 3-pentanol-diesel blends vary systematically with blend ratio. Density decreases linearly with increasing 3-pentanol content, reducing from approximately 0.84 g/cm³ for pure diesel to 0.82 g/cm³ for 20% 3-pentanol blends [14] [19]. Kinematic viscosity similarly decreases with 3-pentanol addition, improving fuel atomization and injection characteristics [14] [19].

The cold flow properties of 3-pentanol-diesel blends remain within acceptable limits for most applications. The cold filter plugging point behavior complies with EN 590 standards for diesel fuel, ensuring adequate performance in cold weather conditions [19]. Flash point temperatures for blends containing up to 20% 3-pentanol remain above 37.8°C, maintaining safety classification requirements [19].

Biodiesel Blending Characteristics

The compatibility of 3-pentanol with biodiesel fuels is particularly promising for advanced biofuel applications. Optimal blending ratios for biodiesel applications range from 15% to 30% 3-pentanol by volume, depending on the specific biodiesel feedstock and application requirements [10] [20] [15].

When blended with B20 biodiesel (20% biodiesel, 80% diesel), 3-pentanol at concentrations of 20% to 30% demonstrates excellent phase stability and performance characteristics [20]. These ternary blends (diesel-biodiesel-3-pentanol) show enhanced combustion properties compared to binary biodiesel blends, with improved brake thermal efficiency and reduced emission levels [20] [15].

The interaction between 3-pentanol and biodiesel components appears to be synergistic, with the alcohol component enhancing the combustion characteristics of the biodiesel while the biodiesel provides improved lubricity compared to pure alcohol-diesel blends [20] [15]. This combination results in fuel blends that can achieve NOx reductions of up to 15% while maintaining or improving engine performance parameters [20].

Fuel Property Optimization

The systematic variation of fuel properties with 3-pentanol content allows for targeted optimization of fuel characteristics for specific applications. The lower heating value of 3-pentanol (approximately 33.1 MJ/kg) compared to diesel fuel (43.2 MJ/kg) necessitates careful consideration of energy density in blend formulations [14] [15].

However, the oxygen content of 3-pentanol (approximately 18.2% by mass) provides combustion benefits that can partially offset the reduced energy density [21] [22]. The presence of oxygen enhances combustion efficiency and reduces the formation of carbonaceous emissions, resulting in cleaner combustion despite the lower heating value [21] [22].

The octane rating of 3-pentanol blends makes them suitable for dual-fuel applications or specialized engine configurations. The research octane number of 3-pentanol (62-70) provides good anti-knock characteristics when used in spark ignition engines or dual-fuel compression ignition systems [11] [12].

Stability and Storage Considerations

Long-term stability testing of 3-pentanol blends indicates excellent storage characteristics under proper conditions. Phase separation is not observed in properly formulated blends containing up to 30% 3-pentanol over storage periods exceeding six months [10] [19]. The alcohol component does not exhibit significant hygroscopic behavior that would lead to water absorption and phase instability [10].

Oxidation stability of 3-pentanol blends is generally acceptable for commercial fuel applications, though the addition of appropriate antioxidants may be beneficial for extended storage periods [19]. The compatibility with existing fuel infrastructure components, including tanks, pipelines, and dispensing equipment, is excellent at recommended blending ratios [10] [19].

The regulatory compliance of 3-pentanol blends with existing fuel standards varies by region and application. In many jurisdictions, blends containing up to 10% 3-pentanol can be utilized without modification to existing fuel specifications, while higher concentrations may require specific approval or separate fuel classifications [19].

Economic and Environmental Implications

The economic viability of 3-pentanol blending depends on production costs, performance benefits, and regulatory incentives. The higher production costs of 3-pentanol compared to conventional fuel components must be offset by performance improvements, emission reductions, or regulatory compliance benefits [21] [22].

Environmental lifecycle assessments of 3-pentanol blends indicate significant potential for greenhouse gas reduction compared to conventional fuels, particularly when produced from renewable feedstocks through biological or thermochemical conversion processes [21] [22]. The reduced emissions of nitrogen oxides, particulate matter, and greenhouse gases during combustion contribute to improved air quality and climate change mitigation [21] [22] [10].

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Vapor Density

Density

LogP

1.19

1.21

1.25

Melting Point

UNII

GHS Hazard Statements

H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 20 °C: 0.8

Pictograms

Flammable;Irritant

Other CAS

26184-62-3

31087-44-2

50858-14-5

51000-78-3

584-02-1

Wikipedia

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree